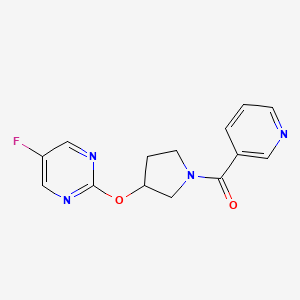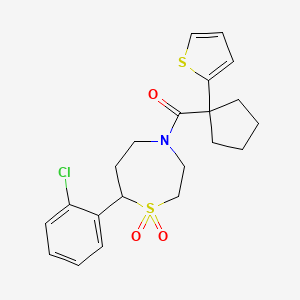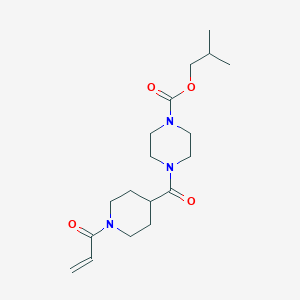
N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery of Novel Histone Deacetylase Inhibitors
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to the one of interest, has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, which are critical in cancer cell proliferation, cell-cycle arrest, and apoptosis. This compound demonstrates significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Cytotoxicity of Quinazolinones
Research on 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, synthesized from a starting pyrrolidinyl-2-aminobenzamide, has shown significant cytotoxic effects towards various cancer cell lines, including leukemia and hepatoma cells. These compounds induced G2/M arrest and apoptosis, highlighting their potential as anticancer agents (Hour et al., 2007).
Structural Analysis
The crystal structure of a closely related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined, providing insights into its molecular geometry and interactions. This structural information is vital for understanding the compound's physical properties and reactivity (Saeed et al., 2008).
Antimicrobial and Anticancer Studies
Studies on novel benzamides and their metal complexes have shown significant in vitro antibacterial activity against various bacterial strains. Copper complexes of these benzamides exhibited enhanced activity compared to free ligands, demonstrating the potential for developing new antimicrobial agents (Khatiwora et al., 2013).
Kappa-Opioid Receptor Antagonists
Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a novel kappa-opioid receptor antagonist, has shown high affinity and selectivity for kappa-opioid receptors, demonstrating potential for treating depression and addiction disorders (Grimwood et al., 2011).
Detection of Cyanide
N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, leveraging the strong affinity of cyanide toward the acyl carbonyl carbon. These compounds offer a practical system for monitoring cyanide concentrations, highlighting their application in environmental and safety monitoring (Sun et al., 2009).
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-15-5-1-2-6-16(15)20(22)23)13-7-9-14(10-8-13)26(24,25)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZVLNUAAVWJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2567039.png)

![3-(3-methoxyphenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2567042.png)


![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2567046.png)
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate](/img/structure/B2567049.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2567053.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2567054.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2567061.png)
